molecular formula C14H21BFNO3 B1434212 (4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid CAS No. 1704097-29-9

(4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid

Cat. No. B1434212
CAS RN: 1704097-29-9
M. Wt: 281.13 g/mol
InChI Key: XWGHPHYLRUJODN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid, otherwise known as 4-CEFBA, is a highly versatile compound with a wide range of applications in scientific research. It is a boronic acid derivative with a cyclohexylaminoethoxy side chain, and is used in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, as a catalyst for the formation of carbon-carbon bonds, and as a ligand for transition metal complexes. 4-CEFBA has been studied for its potential as a therapeutic agent for a variety of medical conditions, and its mechanism of action is currently the subject of ongoing research. In

Scientific Research Applications

Synthesis and Structural Analysis

Amino-3-fluorophenyl boronic acid derivatives, closely related to the compound , have been synthesized for various applications, including the construction of glucose sensing materials that operate at physiological pH levels. The synthesis involves a multi-step process starting from 4-bromo-2-fluoroaniline, leading to derivatives with pendant amine groups for attachment to polymers (Das et al., 2003). Additionally, macrocyclic chemistry explores derivatives from aryl boronic acids, indicating their utility in creating complex molecular architectures, as demonstrated in the synthesis of tetrameric and dimeric boronates (Fárfan et al., 1999).

Catalysis and Organic Synthesis

Boronic acid derivatives serve as catalysts and intermediates in organic synthesis, showing significant reactivity and selectivity. They are instrumental in cross-coupling reactions, such as Suzuki-Miyaura coupling, highlighting their role in synthesizing biologically active compounds and pharmaceutical agents. This demonstrates the compound's potential in facilitating complex organic transformations and synthesis of novel compounds (Arnold et al., 2008).

Sensing and Molecular Recognition

Boronic acid derivatives, including those structurally similar to (4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid, have been developed as sensors for detecting sugars and carbohydrates in aqueous solutions. Their ability to form reversible covalent bonds with diols enables the selective recognition of sugars, a principle used in designing fluorescence-based sensors for glucose monitoring in diabetic care (Tong et al., 2001). Additionally, their interaction with alcohols and non-alcohols has been studied to understand the photophysical properties and solvent interactions of boronic acid derivatives (Geethanjali et al., 2015).

properties

IUPAC Name

[4-[2-(cyclohexylamino)ethoxy]-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BFNO3/c16-13-10-11(15(18)19)6-7-14(13)20-9-8-17-12-4-2-1-3-5-12/h6-7,10,12,17-19H,1-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGHPHYLRUJODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCNC2CCCCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.